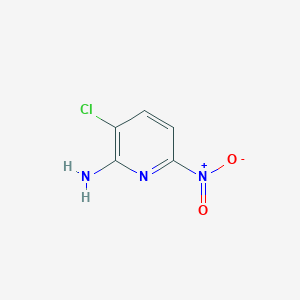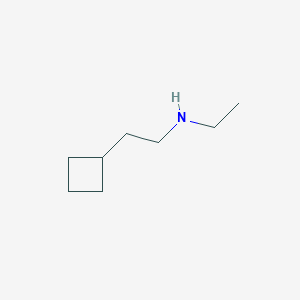
(2-环丁基乙基)(乙基)胺
描述
“(2-Cyclobutylethyl)(ethyl)amine” is a chemical compound used in various organic transformations . It is often used as a starting material in the synthesis of diverse heterocyclic compounds .
Synthesis Analysis
The synthesis of amines like “(2-Cyclobutylethyl)(ethyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Chemical Reactions Analysis
Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known to undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo oxidation reactions .
Physical And Chemical Properties Analysis
Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts, which are soluble in water .
科学研究应用
药物合成中的生物催化
生物催化已成为合成化学中的一项强大工具,特别是在开发含手性胺的药物方面。化合物(2-环丁基乙基)(乙基)胺可用于生物催化过程,以创建更安全、更高效、更具成本效益的药物生产方法。 这种方法为传统的过渡金属催化路线提供了一种更环保的替代方案,并允许以优异的立体控制在后期安装手性胺官能团 .
大气化学和气溶胶形成
在大气科学中,像(2-环丁基乙基)(乙基)胺这样的胺在气溶胶的形成和老化中起着重要作用。它们通过各种机制(例如氧化产物冷凝、直接溶解、酸碱反应和置换反应)促进气溶胶颗粒的形成。 了解这些胺的行为对于理解它们对空气质量和气候变化的影响至关重要 .
杂环化合物合成
杂环化合物结构多样,在药物化学中具有广泛的应用。 (2-环丁基乙基)(乙基)胺可以掺入含硫杂环化合物的合成中,这些化合物存在于天然产物和药物中。 这些化合物还用作食品中的调味剂,突出了胺在化学研究中的多功能性 .
抗炎药物开发
(2-环丁基乙基)(乙基)胺的结构可用于嘧啶衍生物的合成,这些衍生物具有有效的抗炎作用。 嘧啶通过抑制关键炎症介质的表达和活性发挥作用,使其在开发新的抗炎药物方面具有价值 .
生物学应用和氨基酸合成
胺及其衍生物在生物学中至关重要,特别是以氨基酸的形式。 (2-环丁基乙基)(乙基)胺可用于氨基酸的合成,氨基酸对于蛋白质构建和作为神经递质转运蛋白的功能至关重要 .
作用机制
Target of Action
Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure and properties of the amine.
Mode of Action
Amines are known to exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings . This process involves the amine being taken up into the nerve ending and displacing noradrenaline, which then leaves the nerve ending and interacts with adrenergic receptors .
Biochemical Pathways
For instance, if the amine interacts with adrenergic receptors, it could affect pathways related to the sympathetic nervous system .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Based on the general properties of amines, it can be inferred that the compound may influence cellular processes by interacting with its targets and modulating their activity .
Action Environment
The action, efficacy, and stability of (2-Cyclobutylethyl)(ethyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the amine, and the temperature . .
安全和危害
未来方向
The future directions for the use of “(2-Cyclobutylethyl)(ethyl)amine” could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
生化分析
Biochemical Properties
(2-Cyclobutylethyl)(ethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidases and transaminases . These interactions often involve the formation of Schiff bases or imines, which are crucial intermediates in many biochemical pathways . Additionally, (2-Cyclobutylethyl)(ethyl)amine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of (2-Cyclobutylethyl)(ethyl)amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, (2-Cyclobutylethyl)(ethyl)amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (2-Cyclobutylethyl)(ethyl)amine exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of their activity . For instance, (2-Cyclobutylethyl)(ethyl)amine can inhibit monoamine oxidase, resulting in increased levels of monoamines in the cell . Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to changes in their conformation and activity .
Temporal Effects in Laboratory Settings
The temporal effects of (2-Cyclobutylethyl)(ethyl)amine in laboratory settings have been studied extensively. Over time, the stability and degradation of (2-Cyclobutylethyl)(ethyl)amine can influence its efficacy and potency . In vitro studies have shown that (2-Cyclobutylethyl)(ethyl)amine remains stable under physiological conditions for extended periods, but it can degrade in the presence of strong acids or bases . Long-term exposure to (2-Cyclobutylethyl)(ethyl)amine has been associated with changes in cellular function, such as altered metabolic rates and gene expression patterns .
Dosage Effects in Animal Models
The effects of (2-Cyclobutylethyl)(ethyl)amine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, (2-Cyclobutylethyl)(ethyl)amine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where certain dosages lead to significant changes in physiological parameters, such as blood pressure and heart rate .
Metabolic Pathways
(2-Cyclobutylethyl)(ethyl)amine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, (2-Cyclobutylethyl)(ethyl)amine can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of (2-Cyclobutylethyl)(ethyl)amine within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, (2-Cyclobutylethyl)(ethyl)amine can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of (2-Cyclobutylethyl)(ethyl)amine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications can direct (2-Cyclobutylethyl)(ethyl)amine to these compartments, where it can exert its biochemical effects . Additionally, the localization of (2-Cyclobutylethyl)(ethyl)amine can influence its interactions with other biomolecules, affecting its overall activity .
属性
IUPAC Name |
2-cyclobutyl-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXSSZJDKKPUPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)

![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
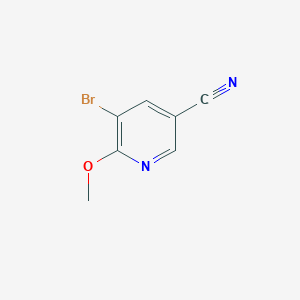

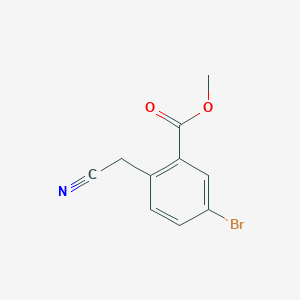

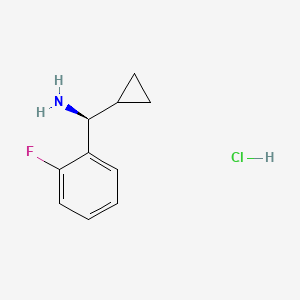

![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}methanol](/img/structure/B1465108.png)



